molecular formula C11H17NO3S B2929198 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide CAS No. 1351634-39-3

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide

Cat. No.: B2929198
CAS No.: 1351634-39-3
M. Wt: 243.32
InChI Key: LKGSICAARHFJDB-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is a synthetic organic compound featuring a thiophene moiety and an ethanol-acetamide chain. The thiophene ring is a privileged scaffold in medicinal chemistry and drug discovery, ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs over the last decade . This five-membered aromatic ring containing a sulfur atom is a common pharmacophore due to its versatile structural diversity and ability to improve a compound's metabolic stability and binding affinity through enhanced drug-receptor interactions . Compounds containing the acetamide functional group (R–CO–NHR) are fundamental in organic and medicinal chemistry, frequently found in pharmaceuticals, natural products, and agrochemicals, and are known to exhibit a range of biological activities . The specific combination of the 2-ethoxyethoxy chain and the hydroxy-propyl linker in this molecule may influence its physicochemical properties, such as solubility and lipophilicity, making it a compound of interest for various research applications. Potential areas of investigation include use as a building block in the synthesis of more complex molecules, particularly within antimicrobial or anticancer research, where thiophene and amide derivatives have shown significant promise . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-3-15-7-10(13)12-8-11(2,14)9-5-4-6-16-9/h4-6,14H,3,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGSICAARHFJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C)(C1=CC=CS1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their substituents, properties, and applications:

Compound Name (CAS No.) Key Substituents Molecular Formula Key Properties/Applications Reference
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide (1351604-92-6) Dioxopyrrolidinyl group, hydroxypropyl, thiophene C14H18N2O4S Potential protease inhibitor (inferred from dioxopyrrolidine’s role in drug design)
N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide (125067-45-0) Methoxy-methyl, thiophene C8H11NO2S Intermediate in drug synthesis; improved solubility due to methoxy group
2,2,2-Trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide (861209-42-9) Trifluoro, piperazino, thiophene C15H20F3N3O2S Antifungal/antibacterial activity (trifluoro enhances electronegativity)
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor, 15972-60-8) Chloro, diethylphenyl, methoxymethyl C14H20ClNO2 Herbicide; chloro group enhances reactivity
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide Cyano, tetrahydrobenzo[b]thiophene C12H11N3OS Dye; cyano group shifts UV/vis absorption to ~450 nm

Structural and Functional Comparisons

Thiophene-Containing Analogs
  • N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide (): Replacing the ethoxy and hydroxy groups with methoxy-methyl reduces hydrogen bonding capacity but increases solubility in organic solvents.
  • The piperazino group introduces basicity, contrasting with the hydroxypropyl chain’s acidity in the target compound .
Agrochemical Analogs
  • Alachlor (): A chloroacetamide herbicide with a diethylphenyl group. The target compound’s ethoxy and hydroxy groups may reduce herbicidal activity but improve biodegradability .
Dye Analogs
  • Cyano-substituted acetamide dyes (): The cyano group shifts UV/vis absorption maxima (e.g., ~450 nm), whereas the target compound’s ethoxy and hydroxy groups likely result in lower λmax values, making it less suitable for dyes but more for polar applications .

Biological Activity

Overview

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is a synthetic compound characterized by a thiophene ring, which is integral to its biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular structure of this compound includes:

  • IUPAC Name : 2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide
  • Molecular Formula : C11H17NO3S
  • CAS Number : 1351634-39-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene ring facilitates these interactions, potentially leading to:

  • Enzyme inhibition : Modulating the activity of specific enzymes.
  • Receptor signaling modulation : Influencing pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

Research into the anticancer potential of thiophene derivatives suggests that they may act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression. For example:

  • Compounds similar to this compound have demonstrated IC50 values between 14 to 67 nM against various HDAC isoforms .

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties, akin to other nonsteroidal anti-inflammatory drugs (NSAIDs) that contain thiophene moieties.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/MIC Values
Suprofen Thiophene-based NSAIDAnti-inflammatoryVaries
Articaine Thiophene dental anestheticAnalgesicVaries
Azumamide A HDAC inhibitorAnticancerIC50: 14–67 nM

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated various thiophene derivatives for their antimicrobial efficacy. The most potent derivatives showed significant activity against Gram-positive bacteria with MIC values indicating strong bactericidal effects .
  • HDAC Inhibition Study : Research on azumamide derivatives indicated that specific structural modifications could enhance their inhibitory effects on HDACs, suggesting a pathway for optimizing the anticancer activity of thiophene derivatives .
  • Biofilm Inhibition : Compounds similar to this compound have been shown to inhibit biofilm formation in Staphylococcus aureus, highlighting their potential in treating resistant bacterial infections .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide with high enantiomeric purity?

A multi-step synthesis involving coupling reactions and chiral resolution is typically employed. For example:

  • Step 1 : React (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid with 2-amino-5-(4-amino-2-methyl-phenyl)-N-isopropyl-pyridine-3-carboxamide using a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) in tetrahydrofuran (THF) at 0°C, followed by warming to 20°C .
  • Step 2 : Purify the crude product via chromatography (e.g., petroleum ether/ethyl acetate) and perform enantiomeric separation using Supercritical Fluid Chromatography (SFC) with a Chiralpak® IC column (MeOH/CO₂ = 30:70) .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the thiophene ring (δ ~6.9–7.5 ppm for aromatic protons) and the ethoxy group (δ ~1.2–1.4 ppm for CH₃ and ~3.4–4.0 ppm for CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., ESI-MS m/z 455.2 [M+H]⁺) .
  • Chiral SFC : Ensure enantiomeric purity (>99%) using isocratic elution conditions .

Q. How does the thiophen-2-yl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-rich thiophene ring enhances resonance stabilization of intermediates, making the hydroxyl group on the propyl chain more susceptible to nucleophilic attack. For instance, the hydroxyl group can be functionalized via Mitsunobu reactions or esterification, leveraging the thiophene’s electron-donating properties .

Advanced Research Questions

Q. What density functional theory (DFT) methods are suitable for modeling the electronic properties of this compound?

Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended for studying charge distribution and frontier molecular orbitals. The inclusion of exact exchange terms (e.g., in B3LYP) improves accuracy for thermochemical properties, such as bond dissociation energies and ionization potentials, critical for understanding reactivity .

Q. How can researchers resolve contradictions between in vitro activity and in vivo pharmacokinetic data for this compound?

  • Step 1 : Validate assay conditions (e.g., buffer pH, protein binding) using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Step 2 : Perform metabolic stability studies (e.g., liver microsomes) to identify degradation pathways. Adjust the ethoxy group or hydroxyl-protecting groups to enhance bioavailability .

Q. What strategies optimize solubility for formulation in preclinical studies?

  • Co-solvent systems : Use THF/water mixtures or ethanol/PEG 400 for intravenous administration .
  • Prodrug design : Convert the hydroxyl group to a phosphate ester or glycoside to improve aqueous solubility .

Q. How can researchers identify and quantify degradation products under accelerated stability conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.
  • LC-MS/MS analysis : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify hydrolyzed or oxidized products (e.g., cleavage of the ethoxy group or thiophene ring oxidation) .

Q. What computational tools predict binding affinities to biological targets like GPCRs or kinases?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with homology models of target proteins (e.g., dopamine receptors).
  • MD simulations : Apply AMBER or GROMACS to assess binding stability, focusing on hydrogen bonds between the acetamide group and conserved residues (e.g., Asp113 in β₂-adrenergic receptors) .

Q. How can enantiomeric excess (ee) be improved during scale-up synthesis?

  • Catalytic asymmetric synthesis : Use chiral catalysts like Jacobsen’s Mn(III)-salen complexes for hydroxyl group formation.
  • Crystallization-induced diastereomer resolution : Pair the compound with a chiral resolving agent (e.g., tartaric acid) to isolate the desired enantiomer .

Q. What experimental and theoretical approaches elucidate the role of the hydroxyl group in pharmacological activity?

  • SAR studies : Synthesize analogs with the hydroxyl group replaced by methoxy, fluorine, or hydrogen.
  • DFT calculations : Compare the electrostatic potential maps and hydrogen-bonding capacity of analogs to correlate structural features with activity .

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